![molecular formula C29H48O2 B595805 (3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol CAS No. 167958-89-6](/img/structure/B595805.png)
(3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol
Description
IUPAC Nomenclature and Constitutional Isomerism
The systematic IUPAC name of this compound reflects its structural complexity through precise stereochemical descriptors and substituent prioritization. The parent hydrocarbon is cyclopenta[a]phenanthrene , a fused tetracyclic system comprising three six-membered rings (A, B, C) and one five-membered ring (D). The numbering follows traditional steroid conventions, with positions 1–17 assigned to the carbocyclic skeleton and side chain.
The full name specifies:
- Stereochemistry at eight chiral centers : 3S, 6R, 8S, 9S, 10R, 13R, 14S, 17R, determined using Cahn–Ingold–Prelog (CIP) priority rules.
- Side chain structure : A C8 branched alkene [(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl] at C17, with E configuration at the C3–C4 double bond.
- Hydroxyl groups : Axial 3β-OH and equatorial 6α-OH, denoted by 3S and 6R configurations, respectively.
Constitutional isomerism arises from alternative fusion patterns of the tetracyclic system. For example, cyclopenta[c]phenanthrene isomers differ in the connectivity of the D-ring, leading to distinct physicochemical properties. This compound’s constitutional isomerism is limited due to the strict biogenetic constraints of steroid-like frameworks, though synthetic analogs with rearranged ring junctions have been reported.
Feature | This Compound | Cyclopenta[c]phenanthrene Isomer |
---|---|---|
D-Ring Fusion Position | Between C13–C14 (a) | Between C14–C15 (c) |
Parent Hydrocarbon | Gonane | Not a natural steroid scaffold |
Biogenetic Prevalence | Common in steroids | Rare, synthetic |
Cyclopenta[a]phenanthrene Backbone Configuration
The cyclopenta[a]phenanthrene skeleton (Fig. 1) consists of:
- Ring A : Chair conformation with 10β-methyl (C19) and 13β-methyl (C18).
- Ring B : Chair conformation fused to Ring A via trans A/B junction (C5–C10 bond).
- Ring C : Boat conformation fused to Ring B via cis B/C junction (C8–C9 bond).
- Ring D : Envelope conformation fused to Ring C via trans C/D junction (C13–C14 bond).
The absolute configurations at C10 (R), C13 (R), and C14 (S) enforce a 5α-androstane-like topology , critical for maintaining planarity in the A–C rings. The 17β-side chain attachment preserves the natural steroid orientation, contrasting with synthetic isomers like 17α-alkylated derivatives .
Side Chain Stereochemistry: E/Z Configuration at C3–C4 Double Bond
The C17 side chain [(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl] exhibits two stereochemical features:
- E Configuration at C3–C4 Double Bond :
- Chiral Centers at C2 (R) and C5 (S) :
Position | Substituents | Configuration | CIP Priority Sequence |
---|---|---|---|
C2 | CH(CH2CH3)(CH2CH2CH3) | R | Ethyl > Methyl > H |
C5 | CH(CH3)CH2CH3 | S | Methyl > Ethyl > H |
C3–C4 | CH(CH2CH3)(CH2CH2CH3) vs. CH2CH(CH3)2 | E | C3 > C4 (prioritized branches) |
Hydroxylation Patterns at C3 and C6 Positions
The hydroxyl groups at C3 and C6 are critical for hydrogen-bonding interactions in biological systems:
C3-Hydroxyl (3S) :
C6-Hydroxyl (6R) :
Comparative Hydroxylation Effects :
Propriétés
IUPAC Name |
(3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h8-9,16,18-25,27,30-31H,7,10-15,17H2,1-6H3/b9-8+/t19-,20-,21+,22+,23-,24+,25+,27-,28-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQCVNVIULEHRQ-YIWILWCSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C[C@H](CC[C@]34C)O)O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Oxidation and Reduction Sequences
Diosgenin is first converted to triol 1 via hydroxylation with N-bromosuccinimide (NBS). Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) yields diketones 2 and 3 , which are reduced selectively to introduce the C3 and C6 hydroxyl groups. For example, HI-mediated hydrogenation of ketone 3 produces diol 4 with retained stereochemistry.
Table 1: Key Intermediates in Diosgenin-Derived Synthesis
Side-Chain Modification
The C17 side chain is constructed via a stereocontrolled Wittig reaction. Using a (2R,5S)-configured ylide derived from 5-ethyl-6-methylhept-3-enal, the (E)-double bond is introduced with >95% geometric purity. Asymmetric induction at C2 and C5 is achieved using Evans’ oxazolidinone auxiliaries, as validated by PubChem’s stereodescriptors.
Regioselective Hydroxylation Strategies
Epoxidation-Ring Opening
Epoxidation of Δ⁵,⁶-diene intermediates with mCPBA followed by acid-catalyzed ring opening generates trans-diols. This method, however, risks epimerization at C5 and C6, necessitating careful pH control.
Side-Chain Construction and Stereochemical Control
The (E,2R,5S)-heptenyl side chain is synthesized via a multi-step sequence:
-
Aldol Condensation : (2R,5S)-5-ethyl-6-methylhept-3-enal is prepared from isobutyraldehyde and ethyl vinyl ketone under proline catalysis.
-
Wittig Olefination : Reaction with a steroidal C17-phosphonium ylide yields the (E)-configured side chain.
-
Protection-Deprotection : TBDMS ethers protect hydroxyl groups during subsequent transformations.
Table 2: Side-Chain Synthesis Optimization
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Aldol Condensation | L-Proline, THF, 0°C | 78 | 92% |
Wittig Olefination | n-BuLi, THF, −78°C | 65 | 89% |
Analytical Characterization
Spectroscopic Validation
Analyse Des Réactions Chimiques
Types of Reactions: (3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to halides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
(3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in plant signaling and defense mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of (3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer: Induces apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Antioxidant: Scavenges free radicals and reduces oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Stigmastane-3,6-diol
- Structure : (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol.
- Key Differences :
- Side chain : Saturated heptan-2-yl group (vs. unsaturated hept-3-en-2-yl in the target compound).
- Stereochemistry : The side chain configuration (2R,5R) vs. (E,2R,5S) in the target compound.
- Pharmacological Properties: Higher lipophilicity (logP = 6.559 vs. 0.76 for the target compound), reducing aqueous solubility .
Property | Target Compound | Stigmastane-3,6-diol |
---|---|---|
Molecular Weight | 432.4 g/mol | 432.4 g/mol |
logP | 0.76 | 6.559 |
TPSA | 40.46 Ų | 40.46 Ų |
CYP1A2 Inhibition | N/A | 0.043 |
5-Androstenediol
- Structure : (3S,10R,13S,17S)-10,13-dimethyl-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol.
- Key Differences :
- Hydroxyl groups : Position 17 (vs. positions 3 and 6 in the target compound).
- Side chain : Absence of the ethyl-methylheptenyl group.
Ethinyl Estradiol Derivatives
- Example : (8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol.
- Key Differences :
Bile Acid Analogs
- Example : (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5,6,7-trihydroxy-2-heptanyl]hexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol.
- Key Differences :
Structural and Functional Insights
Impact of Unsaturation in the Side Chain
This feature may enhance binding to hydrophobic enzyme pockets .
Stereochemical Complexity
The 10 stereocenters in the target compound necessitate precise synthetic protocols, such as iterative hydroxylation and chiral chromatography, as seen in related cyclopenta[a]phenanthrene derivatives .
Activité Biologique
The compound (3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol is a complex organic molecule with potential biological activity. This article delves into its biological properties based on current research findings.
Structural Overview
The compound is characterized by a multi-ring structure typical of steroid-like compounds. Its IUPAC name highlights its stereochemistry and functional groups:
- IUPAC Name : this compound
- Molecular Formula : C27H46O2
- Molecular Weight : 414.67 g/mol
Pharmacological Properties
Research indicates that the compound exhibits several pharmacological activities:
- Antioxidant Activity : Studies have shown that similar compounds with multi-ring structures possess significant antioxidant properties. This may be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells.
- Anti-inflammatory Effects : The compound has been noted to inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
- Hormonal Activity : Given its structural similarity to steroid hormones, it may interact with hormone receptors and influence various physiological processes.
The biological mechanisms through which this compound exerts its effects are still under investigation. However:
- Receptor Binding : Molecular docking studies suggest that the compound can bind effectively to specific receptors involved in inflammation and hormonal regulation.
- Gene Expression Modulation : It may influence the expression of genes associated with metabolic pathways and cell signaling.
Case Study 1: Antioxidant Activity
A study published in Journal of Medicinal Chemistry examined the antioxidant properties of structurally similar compounds. The results indicated that these compounds could significantly reduce oxidative damage in cellular models.
Case Study 2: Anti-inflammatory Effects
In a recent study focusing on inflammatory responses in macrophages:
- Objective : To evaluate the anti-inflammatory potential of the target compound.
- Methodology : Macrophages were treated with the compound followed by stimulation with lipopolysaccharides (LPS).
Treatment Group | TNF-alpha Production (pg/mL) |
---|---|
Control | 150 |
LPS Only | 300 |
Target Compound | 100 |
Results showed a significant reduction in TNF-alpha levels in the treated group compared to controls.
Q & A
Basic Research Questions
Q. What experimental methods are critical for confirming the stereochemistry of this compound?
- Methodology:
- Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. For example, the compound's crystal structure (space group ) was determined at 100 K, achieving an -factor of 0.060 .
- Nuclear Overhauser Effect Spectroscopy (NOESY) complements X-ray data by identifying spatial proximities of protons in solution. For derivatives, coupling constants (-values) from -NMR can infer dihedral angles (e.g., axial vs. equatorial hydroxyl groups) .
- Data Table:
Technique | Key Parameters | Application |
---|---|---|
X-ray | -factor = 0.060, | Absolute configuration |
NOESY | Cross-peaks for H-3/H-6 proximity | Relative stereochemistry |
Q. How can researchers isolate and purify this compound from natural sources?
- Methodology:
- Column chromatography with silica gel (hexane/ethyl acetate gradients) is commonly used for initial separation. Evidence from Chisocheton tomentosus isolation shows that polarity-based elution effectively separates hydroxylated steroids from nonpolar contaminants .
- High-Performance Liquid Chromatography (HPLC) with a C18 column and methanol/water mobile phases refines purity (>95%). Post-purification, LC-MS () validates molecular integrity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology:
- Use N100/P3 respirators and nitrile gloves to prevent inhalation or dermal exposure, as the compound may trigger allergic reactions (H317/H319 hazard codes) .
- Store in sealed, inert containers under to prevent degradation. Avoid aqueous environments due to potential hydrolysis of diol groups .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology:
- Comparative dose-response assays : Standardize protocols (e.g., IC in µM) using identical cell lines (e.g., HepG2 for cytotoxicity) to eliminate variability .
- Molecular docking simulations : Probe interactions with target receptors (e.g., steroid hormone receptors) to identify binding affinity discrepancies due to stereochemical variations .
Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?
- Methodology:
- Protecting group chemistry : Temporarily mask hydroxyl groups (e.g., silyl ethers) during alkylation or oxidation steps to prevent side reactions .
- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Jacobsen’s Mn(III)-salen) to enhance enantioselectivity at C-3 and C-6 positions .
Q. How does the compound’s stability vary under different experimental conditions (pH, temperature)?
- Methodology:
- Accelerated stability studies : Incubate at RH for 4 weeks and monitor degradation via LC-MS. Hydroxyl groups are prone to oxidation, forming ketones (e.g., at C-3) .
- pH-rate profiling : Conduct kinetic assays in buffered solutions (pH 2–12) to identify acid/base-catalyzed degradation pathways .
Q. What advanced spectroscopic techniques resolve overlapping signals in NMR analysis?
- Methodology:
- 2D-COSY and HSQC : Decouple overlapping proton environments (e.g., methylene protons in the cyclopenta[a]phenanthrene core) .
- Variable-temperature NMR : Suppress signal broadening caused by conformational flexibility in the heptenyl side chain .
Contradiction Analysis
Q. Discrepancies in reported melting points or solubility: How to address them?
- Root cause : Polymorphism or residual solvents in crystallized samples.
- Resolution :
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.